molecular formula C20H20N2O2S B2600117 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol CAS No. 290299-84-2

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol

Cat. No.: B2600117
CAS No.: 290299-84-2
M. Wt: 352.45
InChI Key: XIUAHMMQTXUUOJ-UHFFFAOYSA-N
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Description

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a complex organic compound featuring an adamantane core, a sulfur atom, and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of adamantane derivatives, which are then subjected to a series of reactions to introduce the thia and diazatricyclic moieties. Key steps include:

    Adamantane Functionalization: Adamantane is functionalized through halogenation or nitration to introduce reactive sites.

    Thia and Diazatricyclic Ring Formation: The functionalized adamantane undergoes cyclization reactions with sulfur-containing reagents and nitrogen sources to form the thia and diazatricyclic rings.

    Hydroxylation: The final step involves hydroxylation to introduce the diol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It serves as a probe for studying biological processes involving sulfur and nitrogen atoms.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Thia Compounds: Thiazoles and thiadiazoles, known for their biological activities.

    Diazatricyclic Compounds: Diazabicyclo[2.2.2]octane derivatives, used in medicinal chemistry.

Uniqueness

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is unique due to its combination of an adamantane core with thia and diazatricyclic structures. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

11-(1-adamantyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-14-6-16(24)22-17-13-1-2-15(21-19(13)25-18(14)17)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,6,10-12H,3-5,7-9H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUAHMMQTXUUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C4)C6=C(S5)C(=CC(=O)N6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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